N,N-Dibutylhydrazinecarbothioamide hydrochloride
Overview
Description
“N,N-Dibutylhydrazinecarbothioamide hydrochloride” is a chemical compound with the molecular formula C9H22ClN3S and a molecular weight of 239.81 g/mol . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “N,N-Dibutylhydrazinecarbothioamide hydrochloride” can be represented by the SMILES stringCCCCN(CCCC)C(=S)NN.Cl
. This indicates that the compound contains a hydrazinecarbothioamide group attached to two butyl groups.
Scientific Research Applications
Antibacterial Activity
N,N-Dibutylhydrazinecarbothioamide hydrochloride derivatives have been explored for their antibacterial properties. Desai et al. (2008) synthesized several derivatives and screened them for antibacterial activity against Gram-positive and Gram-negative bacteria, demonstrating potential as antibacterial agents. The study also included QSAR (Quantitative Structure-Activity Relationship) studies to analyze the impact of structural and physicochemical parameters on their activity (Desai, Bhavsar, Shah, & Saxena, 2008).
Anticonvulsant Activity
The potential anticonvulsant application of N,N-dibutylhydrazinecarbothioamide hydrochloride derivatives was investigated by Tripathi and Kumar (2013). They designed, synthesized, and evaluated novel derivatives for anticonvulsant activity in several seizure models, finding some derivatives to show promising results. This study highlights the potential use of these compounds in developing anticonvulsant drugs (Tripathi & Kumar, 2013).
Corrosion Inhibition
Ebenso, Isabirye, and Eddy (2010) explored the use of thiosemicarbazides, including N,N-dibutylhydrazinecarbothioamide hydrochloride derivatives, as corrosion inhibitors for mild steel in acidic medium. Their research demonstrated these compounds' effectiveness in corrosion prevention, suggesting their application in materials protection (Ebenso, Isabirye, & Eddy, 2010).
Insecticidal Activity
Research by Wang et al. (2011) on N,N-dibutylhydrazinecarbothioamide hydrochloride derivatives revealed their insecticidal activity against Plutella xylostella L. and Culex pipiens pallens. The study indicated that incorporating 1,2,3-thiadiazoles into dicylhydrazine derivatives could maintain or improve insecticidal activity, contributing to environmentally friendly pest control solutions (Wang et al., 2011).
Future Directions
properties
IUPAC Name |
3-amino-1,1-dibutylthiourea;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3S.ClH/c1-3-5-7-12(8-6-4-2)9(13)11-10;/h3-8,10H2,1-2H3,(H,11,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHOKEGWISNXRTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C(=S)NN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dibutylhydrazinecarbothioamide hydrochloride | |
CAS RN |
6499-16-7 | |
Record name | Hydrazinecarbothioamide, N,N-dibutyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6499-16-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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